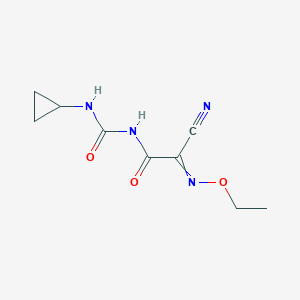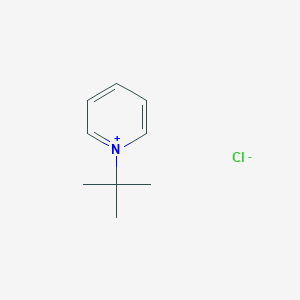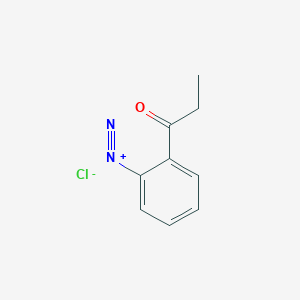
2-Propanoylbenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoylbenzene-1-diazonium chloride typically involves the diazotization of 2-propanoylbenzene (acetophenone) with nitrous acid. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to stabilize the diazonium ion. The general reaction scheme is as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is added to hydrochloric acid (HCl) to generate nitrous acid (HNO₂).
Diazotization: The nitrous acid reacts with 2-propanoylbenzene to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing reaction conditions such as temperature, concentration of reactants, and reaction time. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Propanoylbenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Substitution by Halides: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt.
Coupling with Phenols: Phenol dissolved in sodium hydroxide (NaOH) solution, followed by the addition of the diazonium salt at low temperatures.
Major Products
Substitution Reactions: Halobenzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Scientific Research Applications
2-Propanoylbenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propanoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactionsThe molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the propanoyl group.
4-Nitrobenzenediazonium chloride: Contains a nitro group instead of a propanoyl group.
2-Methylbenzenediazonium chloride: Contains a methyl group instead of a propanoyl group.
Uniqueness
2-Propanoylbenzene-1-diazonium chloride is unique due to the presence of the propanoyl group, which can influence the reactivity and selectivity of the diazonium ion in various chemical reactions.
Properties
CAS No. |
61485-13-0 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-propanoylbenzenediazonium;chloride |
InChI |
InChI=1S/C9H9N2O.ClH/c1-2-9(12)7-5-3-4-6-8(7)11-10;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
BCLFCDOFPRPHAK-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14575214.png)
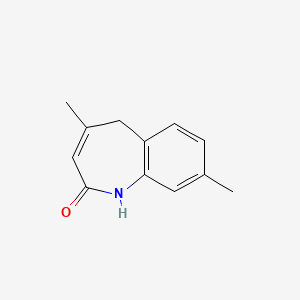
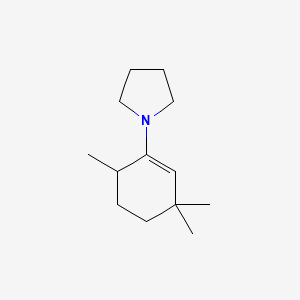
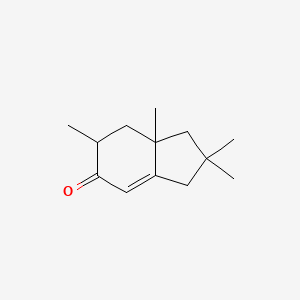
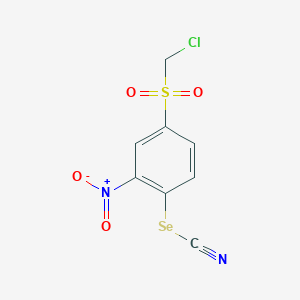
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14575228.png)
![1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one](/img/structure/B14575245.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
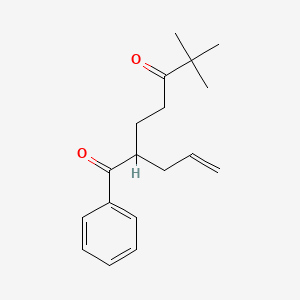
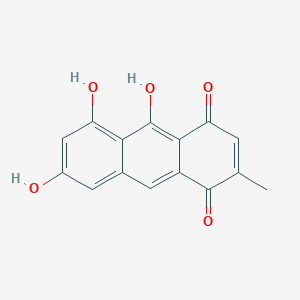
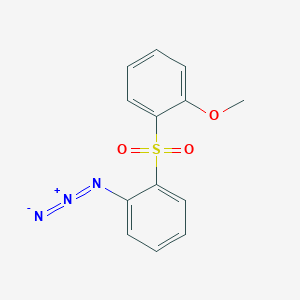
![1,1'-[(3-Nitrophenyl)methylene]dipiperidine](/img/structure/B14575279.png)
